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Compound of Interest

Compound Name: 1-(3-Fluorobenzyl)pyrrolidin-3-ol

CAS No.: 1033012-62-2

Cat. No.: B1343982 Get Quote

1-(3-Fluorobenzyl)pyrrolidin-3-ol (CAS: 1033012-62-2) is a functionalized pyrrolidine

derivative frequently utilized as a chiral building block in the synthesis of pharmaceutical

intermediates.[1][2] Its structure features a secondary alcohol and a tertiary amine, modulated

by a lipophilic 3-fluorobenzyl moiety.[1][2]

This guide provides a comprehensive analysis of its solubility behavior, driven by its

physicochemical properties (pKa, LogP), and details field-proven protocols for experimental

verification.[1][2] The presence of the fluorine atom on the benzyl ring introduces specific

solubility nuances—increasing lipophilicity relative to the non-fluorinated parent while altering

the basicity of the pyrrolidine nitrogen.[1][2]
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Property Detail

Chemical Name 1-(3-Fluorobenzyl)pyrrolidin-3-ol

CAS Number 1033012-62-2

Molecular Formula C₁₁H₁₄FNO

Molecular Weight 195.23 g/mol

Physical State
Viscous Liquid / Low-melting Solid (Enantiomer

dependent)

Core Functionality
Chiral synthon, Amine base, Hydrogen bond

donor/acceptor

Part 2: Physicochemical Profile & Solubility Drivers
Understanding the solubility of this compound requires analyzing the competition between its

polar domain (pyrrolidine nitrogen, hydroxyl group) and its lipophilic domain (fluorobenzyl ring).

[1][2]

Calculated & Analog-Derived Properties
Data derived from structural analogs (e.g., 1-Benzyl-3-pyrrolidinol) and QSAR modeling.[1][2]
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Property Value (Est.) Impact on Solubility

LogP (Octanol/Water) 1.5 – 1.7

Moderate lipophilicity.[1][2]

Indicates good solubility in

organic solvents (DMSO,

DCM) but limited

thermodynamic solubility in

neutral water.[1][2]

pKa (Basic) 9.0 – 9.3

The tertiary amine is basic.[1]

[2] At pH < 7, the molecule

becomes protonated (cationic),

drastically increasing aqueous

solubility (>50 mg/mL).[1][2]

pKa (Acidic) > 15

The secondary alcohol is not

ionizable under physiological

conditions.[1][2]

Polar Surface Area (PSA) ~32 Å²

Suggests good membrane

permeability; supports

solubility in polar organic

solvents like ethanol.[1][2]

The "Fluorine Effect"
The addition of the fluorine atom at the meta position of the benzyl ring exerts an electron-

withdrawing inductive effect (-I).[1][2]

Reduced Basicity: It slightly lowers the pKa of the pyrrolidine nitrogen compared to the non-

fluorinated parent (1-benzyl-3-pyrrolidinol, pKa ~9.5), making the free base slightly easier to

generate at lower pH.[1][2]

Increased Lipophilicity: Fluorine increases the LogP by approximately 0.2–0.3 units,

marginally reducing intrinsic water solubility (

).[1][2]
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Part 3: Solubility Data & Solvent Compatibility
Note: Values below are expert estimates based on structural class behavior (N-benzyl

pyrrolidines). Experimental validation using the protocols in Part 4 is recommended for GLP

studies.

Aqueous Solubility Profile
Medium pH Condition

Solubility
Classification

Estimated Conc.

Water (Neutral) pH 7.0 Slightly Soluble 1 – 5 mg/mL

0.1 M HCl pH 1.0 Highly Soluble > 50 mg/mL

PBS Buffer pH 7.4 Slightly Soluble 1 – 3 mg/mL

Carbonate Buffer pH 10.0 Insoluble / Oiling Out < 0.5 mg/mL

Critical Insight: This compound exhibits pH-dependent solubility.[1][2] It behaves as a cationic

surfactant at low pH.[1][2] In neutral/basic environments, it may separate as an oil ("oiling out")

rather than precipitating as a solid, complicating accurate measurement.[1][2]

Organic Solvent Compatibility
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Solvent Solubility Rating Application

DMSO Soluble (>100 mM)
Primary stock solution for

bioassays.[1][2]

Ethanol Soluble (>50 mM) Formulation co-solvent.[1][2]

Dichloromethane Soluble Extraction / Purification.[1][2]

Acetonitrile Soluble HPLC Mobile Phase.[1][2]

Hexane/Heptane Sparingly Soluble
Used to precipitate impurities

or crystallize.[1][2]

Part 4: Visualizing the Physicochemical
Relationships
The following diagram illustrates how the structural features of 1-(3-Fluorobenzyl)pyrrolidin-
3-ol dictate its solubility in different environments.
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Structural Domains

Solubility Outcomes

1-(3-Fluorobenzyl)pyrrolidin-3-ol
(Amphiphilic Structure)

Fluorobenzyl Ring
(Lipophilic Driver)

Pyrrolidine Amine + OH
(Polar/Ionizable Driver)

Neutral/Basic pH (pH > 9)
Neutral Free Base

Dominates behavior
(Low Aqueous Sol)

Acidic pH (pH < 7)
Protonated Cation

Dominates behavior
(High Aqueous Sol)

Aqueous Buffers
(Water, Saline)

High Solubility

Organic Solvents
(DMSO, DCM, EtOH)

High Solubility

Click to download full resolution via product page

Caption: Structural dissection of solubility drivers showing the pH-dependent switch between

lipophilic (organic soluble) and hydrophilic (aqueous soluble) states.[1][2]

Part 5: Experimental Protocols for Solubility
Determination
As a Senior Scientist, I recommend the following self-validating protocols. Do not rely solely on

visual inspection, as this compound's tendency to form emulsions can mimic solubility.[1][2]

Protocol A: Kinetic Solubility (High-Throughput)
Use this for rapid screening of stock solutions (e.g., for biological assays).[1][2]

Preparation: Prepare a 10 mM stock solution in 100% DMSO.
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Spike: Add 5 µL of stock into 195 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 250 µM,

2.5% DMSO).

Incubation: Shake at 500 rpm for 2 hours at 25°C.

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates/droplets.

Quantification: Analyze filtrate via LC-MS/MS or UV-Vis (254 nm).

Calculation:

.[1][2]

Protocol B: Thermodynamic Solubility (Shake-Flask)
Use this for formulation development and definitive data.

Saturation: Add excess compound (~10 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0) in glass

vials.

Equilibration: Stir vigorously for 24 hours at 25°C.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

Checkpoint: If a liquid oil layer forms at the bottom (oiling out), solubility is defined by the

concentration in the aqueous supernatant, not the total volume.[1][2]

Analysis: Dilute the supernatant with Acetonitrile (to ensure complete dissolution) and

analyze via HPLC.

Part 6: Formulation & Handling Strategy
Storage & Stability

Hygroscopicity: The pyrrolidine amine can absorb atmospheric moisture and CO₂ (forming

carbamates).[1][2]

Recommendation: Store under Argon/Nitrogen at -20°C.
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Container: Amber glass vials (fluorinated compounds can be light-sensitive over long

periods).[1][2]

Dissolution for Assays
To ensure consistent data in biological assays:

Dissolve the solid/oil in 100% DMSO to create a clear stock (e.g., 20 mM).

Sonicate for 5 minutes to ensure homogeneity.

Dilute into aqueous media slowly with vortexing.

Limit final concentration in neutral media to <100 µM to prevent micro-emulsion formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1343982#1-3-fluorobenzyl-pyrrolidin-3-ol-solubility-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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